molecular formula C18H28O2 B1581170 P-Nonylphenyl glycidyl ether CAS No. 6178-32-1

P-Nonylphenyl glycidyl ether

Cat. No. B1581170
CAS RN: 6178-32-1
M. Wt: 276.4 g/mol
InChI Key: AVKQYWUBGXNBCW-UHFFFAOYSA-N
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Description

P-Nonylphenyl glycidyl ether is an epoxy functional modifier, reactive diluent, and compatibilizer for curing agents . It is used in the preparation of patterned templates for the surface patterning of Escherichia coli (a gram-negative bacterium) and Bacillus subtilis (a gram-positive bacterium) .


Synthesis Analysis

The synthesis of P-Nonylphenyl glycidyl ether involves the reaction of phenol and epichlorohydrin in the presence of a base . This forms a halohydrin, which is then dehydrochlorinated with sodium hydroxide to form the glycidyl ether .


Molecular Structure Analysis

The molecular structure of P-Nonylphenyl glycidyl ether is similar to that of polyethylene glycols (PEGs), which are synthetic polyethers available in a range of molecular weights . PEGs have the general formula of H (OCH 2 CH 2) n OH where “n” indicates the average number of oxyethylene groups .


Chemical Reactions Analysis

Ethers, including P-Nonylphenyl glycidyl ether, can act as a base. They form salts with strong acids and addition complexes with Lewis acids . Ethers may react violently with strong oxidizing agents . In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .


Physical And Chemical Properties Analysis

P-Nonylphenyl glycidyl ether is a colorless liquid . It is slightly soluble in water .

Scientific Research Applications

Application in Epoxy Resin Systems

P-Nonylphenyl glycidyl ether (PGE) is primarily used as an aromatic reactive diluent in epoxy resin systems. It is included in these systems as a reactive modifier. Epoxy resins containing PGE are widely used in various applications such as protective coatings, including paints, reinforced plastic laminates and composites, in tooling, casting, and molding resins, bonding materials and adhesives, and in floorings and aggregates (Ipcs, 1999).

Sensitizing Capacity and Cross-Reactivity

A study on PGE showed it to be a strong sensitizer, indicating its potential allergenic properties. This research highlights the importance of understanding the sensitizing capacity of chemicals like PGE, especially when used in products that may come into contact with human skin or are used in consumer goods (Pontén, Zimerson, & Bruze, 2004).

Polymerization and Copolymerization

PGE has been used in various polymerization studies. For instance, copolymerization of glycidol with functionalized phenyl glycidyl ethers, including p-nitrophenyl glycidyl ether, has been explored. These copolymers are synthesized for potential applications such as nanoparticle coatings (Royappa & McDaniel, 2005). Additionally, PGE has been polymerized in miniemulsion, offering insights into the production of polyether chains and exploring the potential of ionic polymerization in miniemulsion systems (Maitre et al., 2000).

Self-Healing Materials

PGE derivatives have been investigated for their application in self-healing materials. A study demonstrated the application of poly(furfuryl glycidyl ether) homopolymers and block copolymers as self-healing materials through thermo-reversible network formation. Such materials have the ability to heal complex scratch patterns multiple times, indicating potential applications in various industrial and consumer products (Barthel et al., 2013).

Drug Delivery Systems

In the realm of biomedical applications, derivatives of PGE have been used in the synthesis of degradable and water-swellable cross-linked polymers. These polymers have potential applications in drug delivery systems and as biological materials, highlighting the versatility of PGE in both industrial and medical applications (Liu et al., 2011).

Safety And Hazards

Exposure to P-Nonylphenyl glycidyl ether can cause irritation to the eyes, skin, and upper respiratory system. It can also cause skin sensitization and narcosis . It is considered a potential occupational carcinogen .

Future Directions

P-Nonylphenyl glycidyl ether is used extensively in epoxy formulation . It has been used for carbon dioxide absorption and other chemical reactions in addition to its use of reducing viscosity of epoxy resins . It undergoes anionic polymerization . These are then further used in coatings, sealants, adhesives, and elastomers .

properties

IUPAC Name

2-[(4-nonylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-14-18-15-20-18/h10-13,18H,2-9,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKQYWUBGXNBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977355
Record name 2-[(4-Nonylphenoxy)methyl]oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P-Nonylphenyl glycidyl ether

CAS RN

6178-32-1
Record name 2-[(4-Nonylphenoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6178-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((p-Nonylphenoxy)methyl)oxirane
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Record name 2-[(4-Nonylphenoxy)methyl]oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(p-nonylphenoxy)methyl]oxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Bao, X Nai, J Liu, M Liu, X Wei, Q Zhang - Journal of Molecular Liquids, 2019 - Elsevier
… The obtained p-nonylphenyl glycidyl ether was then reacted with trimethylamine hydrobromide to get the product of NPTAB. The product was purified by recrystallization from ethyl …
Number of citations: 5 www.sciencedirect.com
隋卫平, 陈国华, 高先池, 尚春庆, 孙明昆 - 高等学校化学学报, 2001 - cqvip.com
… 摘要:A new type of amphiphilic derivative of carboxymethylchitosan(CMCHS) was prepared by reaction of CMCHS with p-nonylphenyl glycidyl ether. The structure of the resulting …
Number of citations: 21 www.cqvip.com

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